molecular formula C12H14O4 B1662393 Salicylic acid, valerate CAS No. 64206-54-8

Salicylic acid, valerate

Cat. No. B1662393
CAS RN: 64206-54-8
M. Wt: 222.24 g/mol
InChI Key: WJHZBTMHUNVIKC-UHFFFAOYSA-N
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Description

Salicylic acid is an organic compound with the formula HOC6H4COOH . It is a colorless (or, white), bitter-tasting solid . It is a precursor to and a metabolite of aspirin (acetylsalicylic acid) . It is a plant hormone and has been listed by the EPA Toxic Substances Control Act (TSCA) Chemical Substance Inventory as an experimental teratogen . Salicylic acid is used to treat many skin disorders, such as acne, dandruff, psoriasis, seborrheic dermatitis of the skin and scalp, calluses, corns, common warts, and plantar warts, depending on the dosage form and strength of the preparation .


Synthesis Analysis

Salicylic acid is synthesized from salicylaldehyde . In modern times, salicylic acid is administered in the form of aspirin which is less irritating to the stomach than salicylic acid . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .


Molecular Structure Analysis

The structural formula of Salicylic Acid is C6H4(OH)COOH . It contains a hydroxyl group (–OH group) attached at the ortho position with respect to the carboxylic acid functional group (–COOH group) present on the benzene ring . The molecular weight (or molar mass) of Salicylic Acid is 138.12 g/mol .


Chemical Reactions Analysis

Salicylic acid directly irreversibly inhibits COX-1 and COX-2 to decrease conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .


Physical And Chemical Properties Analysis

Salicylic acid is a colorless to white crystals . It is odorless . The density is 1.443 g/cm3 (20 °C) . The melting point is 158.6 °C (317.5 °F; 431.8 K) . The boiling point is 211 °C (412 °F; 484 K) at 20 mmHg . It is soluble in ether, CCl4, benzene, propanol, acetone, ethanol, oil of turpentine, toluene .

Scientific Research Applications

Role in Plant Growth and Development

Salicylic acid (SA) has been extensively researched for its role in plant growth and development. It functions as an endogenous signal mediating plant defense responses against pathogens and is crucial in regulating physiological and biochemical processes throughout a plant's lifespan. SA is involved in the plant response to various abiotic stresses, such as drought, chilling, heavy metal toxicity, heat, and osmotic stress, confirming its vital role in plant health and disease (Rivas-San Vicente & Plasencia, 2011).

Inducing Systemic Acquired Resistance in Plants

Research has shown that SA is essential for inducing systemic acquired resistance in plants. This was evidenced in studies involving transgenic tobacco plants, where those unable to accumulate SA were defective in developing resistance against tobacco mosaic virus, highlighting the indispensable role of SA in plant immunity (Gaffney et al., 1993).

Mitigating Water Stress in Agricultural Crops

SA is known to mitigate water stress in agricultural crops like wheat and tomato. It induces multiple stress tolerance in plants, including drought, by modulating growth, metabolic profiles, and activating defense mechanisms. For example, foliar application of SA has been shown to improve photosynthesis and various physiological characteristics in stressed plants, thereby enhancing productivity (Singh & Usha, 2003), (Aires et al., 2022).

Application in Alleviating Plant Stress

SA is utilized for alleviating various stresses in plants, including pathogen virulence, heavy metal stresses, salt stress, and toxicities of other elements. Its application improves plant health under adverse conditions by acting as an antioxidant, scavenging reactive oxygen species, and activating antioxidant systems in plants (Wani et al., 2016).

Enhancing Drought Tolerance in Plants

The application of SA has been found to enhance drought tolerance in plants like Capsicum. Seed treatment with SA improved physiological and morphological parameters, indicating its potential as a growth regulator in water-stressed conditions (Prabha & Negi, 2014).

Role in Combating Cadmium Stress

SA plays a significant role in combating cadmium stress in plants. It helps in regulating plant growth, reducing Cd uptake and distribution, protecting membrane integrity, enhancing the antioxidant defense system, and improving photosynthetic capacity. This indicates the potential of SA in alleviating heavy metal toxicity in plants (Liu et al., 2016).

Safety And Hazards

Salicylic acid can cause moderate chemical burns if used in high concentrations . Inhalation of dust irritates the nose and throat . Vomiting may occur spontaneously if large amounts are swallowed . Contact with eyes causes irritation, marked pain, and corneal injury which should heal . Prolonged or repeated skin contact may cause marked irritation or even a mild burn .

properties

IUPAC Name

2-pentanoyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHZBTMHUNVIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214422
Record name Salicylic acid, valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylic acid, valerate

CAS RN

64206-54-8
Record name 2-[(1-Oxopentyl)oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64206-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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